molecular formula C11H8FNO2S B1679112 3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid CAS No. 179461-52-0

3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid

Cat. No. B1679112
M. Wt: 237.25 g/mol
InChI Key: HWMQHECFXSVZGN-KMKOMSMNSA-N
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Description

This usually includes the IUPAC name, other names (if any), and the class of compounds it belongs to.



Synthesis Analysis

This involves a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.



Molecular Structure Analysis

This includes the study of the arrangement of atoms in the molecule of the compound, its geometry, and other structural features like bond length, bond angle, torsional angle, etc.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for the reactions.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, etc.


Scientific Research Applications

Synthesis and Anticancer Activity

A key application of derivatives of 3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid is in the synthesis and evaluation of anticancer activities. Kryshchyshyn-Dylevych et al. (2020) elaborated an efficient method for synthesizing 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids and dimerized 3-(4-carboxy-1H-3-indolyl)-2-propenoic acids. Their study found significant antimitotic activity in certain derivatives at micromolar and submicromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).

Inhibitory Effects on Tyrosinase Activity

Another significant application is in the inhibition of tyrosinase activity, which is crucial in melanin synthesis. Yu et al. (2015) synthesized new Schiff’s base derivatives, including (Z)-4-amino-5-(2-(3-fluorobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol, and evaluated their inhibitory effects on tyrosinase activities. Their findings indicated potent inhibitory effects with IC50 values in the micromolar range (Yu et al., 2015).

Antibacterial Applications

Fluorinated compounds, including those related to 3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid, have been explored for their antibacterial properties. Holla et al. (2003) conducted a study on the synthesis of new fluorine-containing thiadiazolotriazinones, demonstrating promising antibacterial activity at specific concentrations (Holla et al., 2003).

Role in Macrophage Apoptosis

In immunology, derivatives of this compound have been studied for their role in macrophage apoptosis. Fettucciari et al. (2006) investigated how Group B Streptococcus induces macrophage apoptosis through calpain activation, with a specific focus on the role of 3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic acid and its derivatives (Fettucciari et al., 2006).

Photochemistry and Molecular Structure Studies

Compounds related to 3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid have also been investigated in the context of photochemistry and molecular structure. Studies like those by Lewis and Yang (1996) have delved into the molecular structure, electronic spectra, and photoisomerization of related compounds, providing insights into their behavior in different states (Lewis & Yang, 1996).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc.


Future Directions

This involves predicting or suggesting further studies that can be done with the compound based on the current knowledge about it.


Please consult a chemistry textbook, scientific literature, or a reliable online resource for detailed information and procedures. If you have a specific question about any of these steps, feel free to ask!


properties

IUPAC Name

(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMQHECFXSVZGN-KMKOMSMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)C(=CN2)/C=C(/C(=O)O)\S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid
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3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid
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3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid
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3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid
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3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid
Reactant of Route 6
3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid

Citations

For This Compound
23
Citations
K Fettucciari, I Fetriconi, R Mannucci… - The Journal of …, 2006 - journals.aai.org
Group B Streptococcus (GBS) has developed several strategies to evade immune defenses. We show that GBS induces macrophage (Mφ) membrane permeability defects and …
Number of citations: 76 journals.aai.org
P Marconi, AB Nicoletti, S Coaccioli - J Immunol, 2006 - academia.edu
Group B Streptococcus (GBS) has developed several strategies to evade immune defenses. We show that GBS induces macrophage (M) membrane permeability defects and apoptosis, …
Number of citations: 0 www.academia.edu
KK Wang, R Nath, A Posner, KJ Raser… - Proceedings of the …, 1996 - National Acad Sciences
Overactivation of calcium-activated neutral protease (calpain) has been implicated in the pathophysiology of several degenerative conditions, including stroke, myocardial ischemia, …
Number of citations: 339 www.pnas.org
R Nath, KJ Raser, K McGinnis, R Nadimpalli… - …, 1996 - journals.lww.com
Materials and Methods All animal procedures conform to internal animal care guidelines and those of the Society for Neuroscience. Cerebellar granule neurons were isolated from 7-day…
Number of citations: 154 journals.lww.com
S Kitagawa - Calpain: Methods and Protocols, 2019 - Springer
The calpain activity in cells can be experimentally manipulated in vitro by calpain inhibitors, and various types of calpain inhibitors such as peptide aldehydes and α-mercapto-acrylic …
Number of citations: 2 link.springer.com
H Fujita, T Kato, N Watanabe, T Takahashi… - Archives of biochemistry …, 2011 - Elsevier
Calpain inhibitors, including peptide aldehydes (N-acetyl-Leu-Leu-Nle-CHO and N-acetyl-Leu-Leu-Met-CHO) and α-mercapto-acrylic acid derivatives (PD150606 and PD151746), …
Number of citations: 18 www.sciencedirect.com
S Kitagawa, T Kato, M Kitagawa, M Aomatsu, H Fujita - researchgate.net
Calpain has been implicated as a regulator of actin cytoskeleton, cell migration, apoptosis, and inflammation, and calpain is a potential therapeutic target for various disorders, including …
Number of citations: 0 www.researchgate.net
H Fujita, T Kato, N Watanabe, T Takahashi… - Archives of biochemistry …, 2011 - Elsevier
Calpain inhibitors induce pertussis toxin (PTx)-sensitive chemotaxis in human neutrophils and monocytes. Here, we show that various calpain inhibitors (PD150606, PD151746, N-…
Number of citations: 10 www.sciencedirect.com
L Van Den Bosch, P Van Damme, V Vleminckx… - …, 2002 - Elsevier
Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease characterized by selective motor neuron death. The exact mechanism responsible for this selectivity is not clear, …
Number of citations: 62 www.sciencedirect.com
AY Dunbar, Y Kamada, GJ Jenkins, ER Lowe… - Molecular …, 2004 - ASPET
It is established that neuronal NO synthase (nNOS) is ubiquitinated and proteasomally degraded. The metabolism-based inactivation of nNOS and the inhibition of heat shock protein 90 …
Number of citations: 51 molpharm.aspetjournals.org

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